

FT-1518: A Technical Overview of a Novel mTORC1/mTORC2 Inhibitor

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Compound of Interest

Compound Name: FT-1518

Cat. No.: B15621299

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Introduction

FT-1518 is a next-generation, orally bioavailable small molecule that acts as a potent and selective inhibitor of the mammalian target of rapamycin (mTOR). Developed by FTG Bio, this compound distinguishes itself by targeting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) while strategically avoiding the phosphatidylinositol 3-kinase (PI3K) pathway.^[1] This dual-targeting mechanism suggests potential for enhanced efficacy and a wider therapeutic window compared to earlier generation mTOR inhibitors. Preclinical data indicates that **FT-1518** possesses a promising anti-tumor profile, a favorable absorption, distribution, metabolism, and excretion (ADME) profile, and advantageous pharmacokinetic properties.

Core Compound Details

Property	Value	Source
Chemical Name	5-(2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)-9-(pentan-3-yl)-9H-purin-6-yl)pyrimidin-2-amine	Patent WO2018178944A1
Mechanism of Action	Selective inhibitor of mTORC1 and mTORC2	FTG Bio
Oral Bioavailability	Yes	Mita et al., 2017

Quantitative In Vitro Efficacy

FT-1518 has demonstrated inhibitory activity against cancer cell lines in the low nanomolar range. Specific half-maximal inhibitory concentration (IC50) values from available documentation are presented below.

Cell Line	Cancer Type	IC50 (μM)	Source
MCF-7	Breast Cancer	246	Patent WO2018178944A1
Colon Carcinoma	Colon Cancer	63	Patent WO2018178944A1

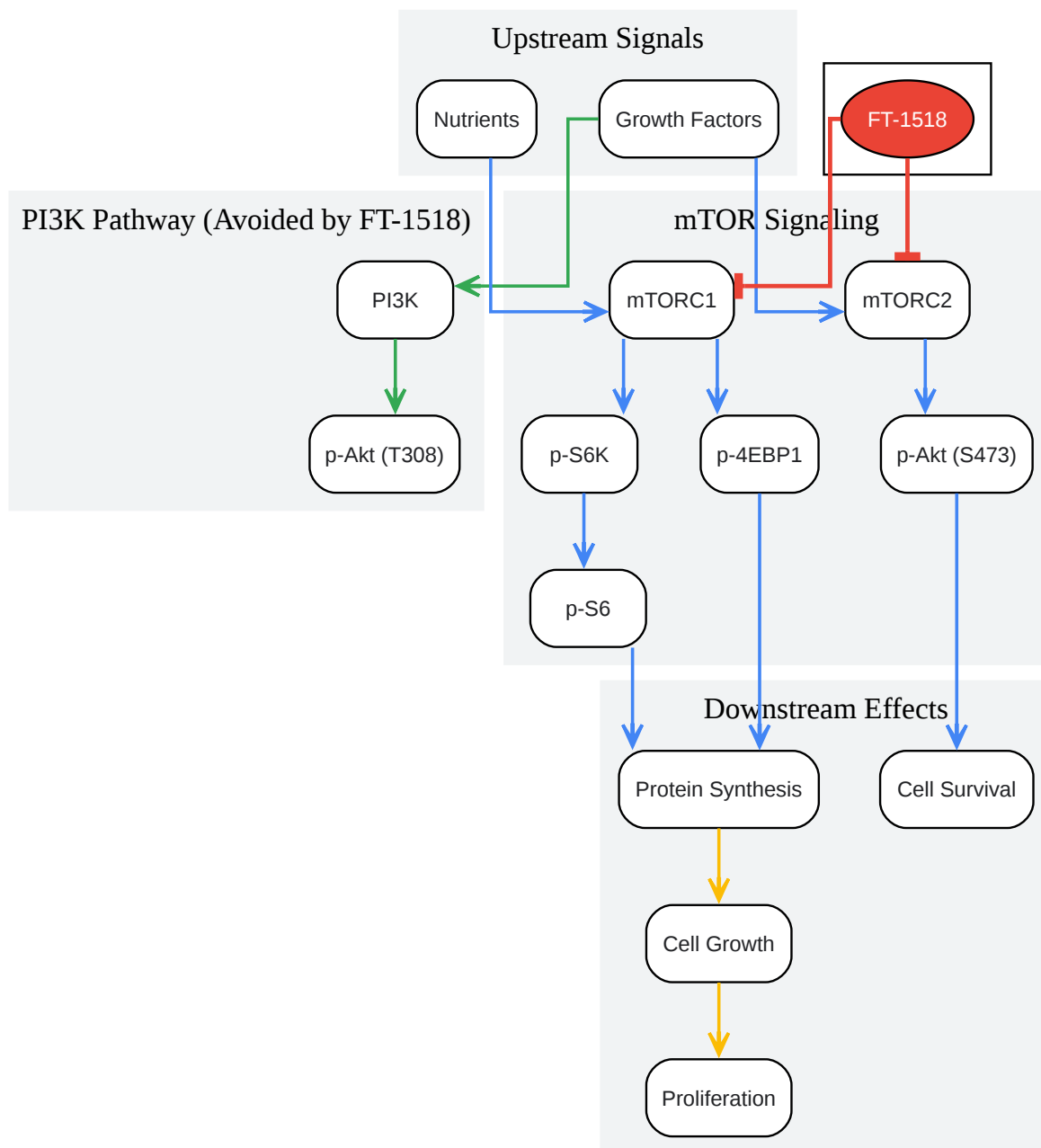
Preclinical In Vivo Studies

In preclinical xenograft models, **FT-1518** has shown dose-dependent inhibition of tumor growth. While specific quantitative data on tumor growth inhibition percentages are not publicly available, studies have highlighted its superior performance compared to earlier mTOR inhibitors (rapalogs).

Mechanism of Action and Signaling Pathway

FT-1518 exerts its anti-tumor effects by inhibiting the kinase activity of both mTORC1 and mTORC2. This leads to the downregulation of key downstream signaling pathways involved in cell growth, proliferation, and survival. A key differentiating feature of **FT-1518** is its selectivity

for mTOR over the PI3K pathway, which is anticipated to reduce certain toxicities associated with broader-acting inhibitors. The inhibition of mTORC1 and mTORC2 by **FT-1518** results in the reduced phosphorylation of downstream effectors, including Akt at the S473 residue (a substrate of mTORC2) and S6 ribosomal protein (a downstream target of mTORC1).



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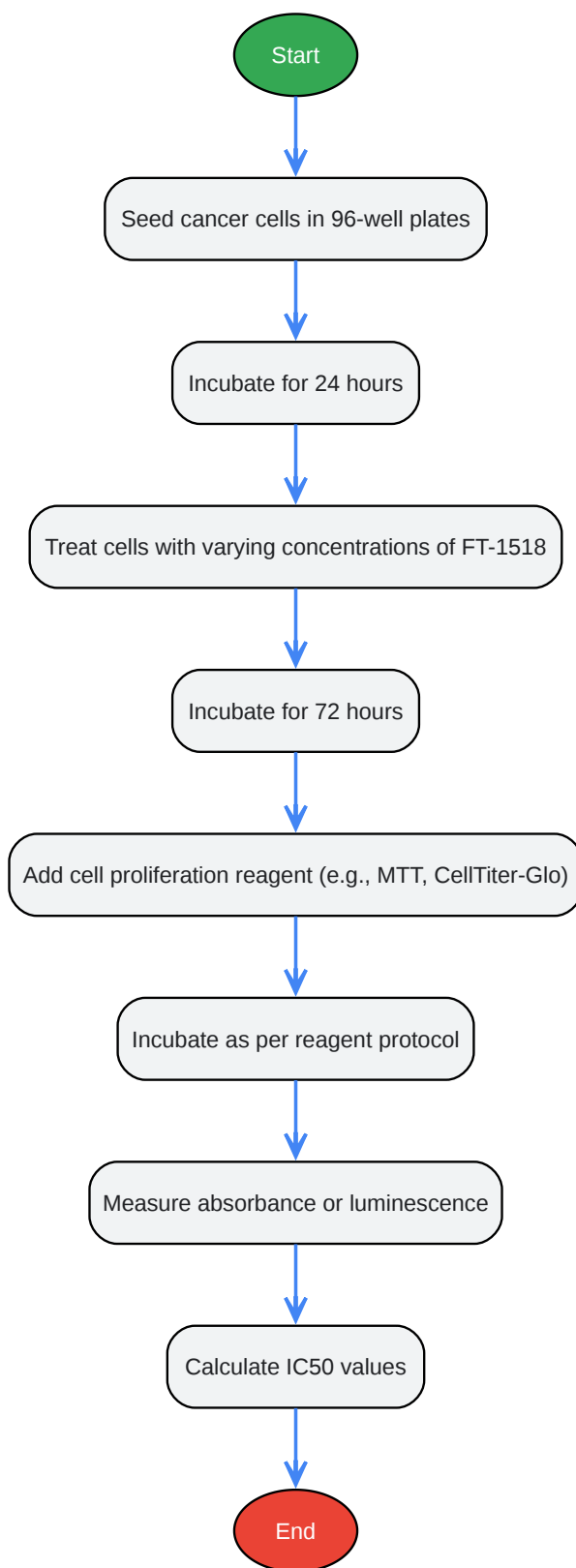
Caption: Simplified signaling pathway of **FT-1518**.

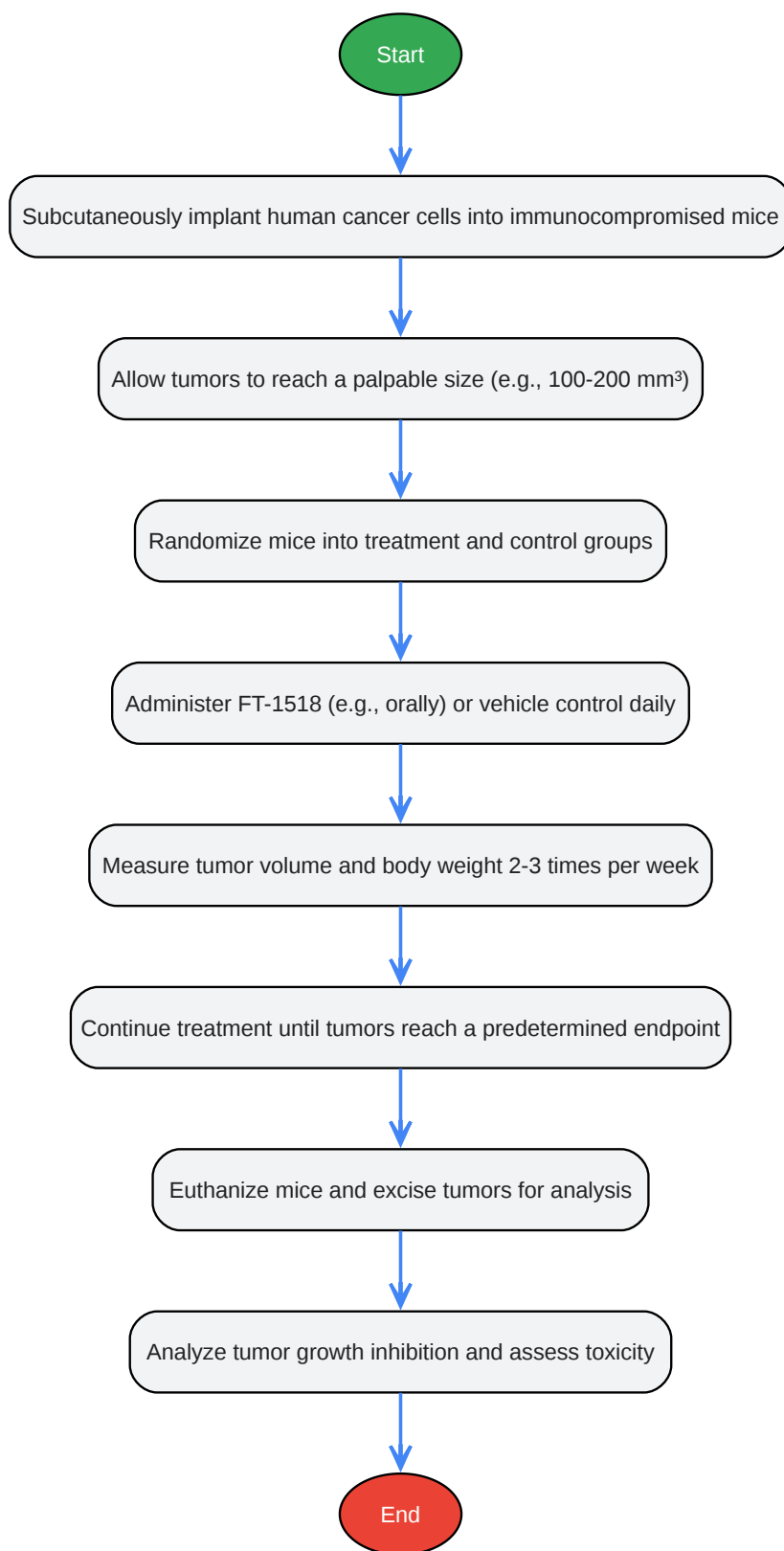
Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of **FT-1518** are not yet publicly available in peer-reviewed literature. However, based on standard methodologies for the assessment of mTOR inhibitors, the following outlines the likely experimental workflows.

In Vitro Cell Proliferation Assay (General Protocol)

This protocol describes a general method for assessing the effect of a compound on cancer cell proliferation.





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References

- 1. go.bio.org [go.bio.org]
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